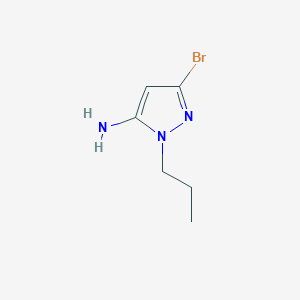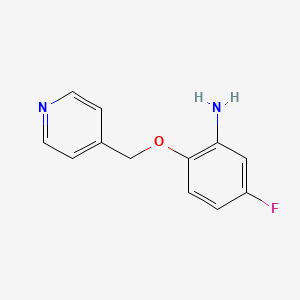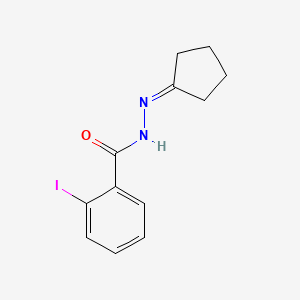
3-Bromo-1-propyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-propyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom at the third position, a propyl group at the first position, and an amine group at the fifth position of the pyrazole ring. The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-propyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. For instance, the reaction of propargylamine with diazomethane can yield the pyrazole ring.
Amination: The amine group at the fifth position can be introduced via nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Process: Involves the sequential addition of reactants in a reactor, followed by purification steps such as crystallization or distillation.
Continuous Flow Process: Utilizes continuous reactors where reactants are continuously fed, and products are continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Hydroxylated or oxidized derivatives of the original compound.
Reduction Products: Hydrogenated pyrazole derivatives.
Scientific Research Applications
3-Bromo-1-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
3-Bromo-1H-pyrazol-5-amine: Lacks the propyl group but shares the bromine and amine functionalities.
1-Propyl-1H-pyrazol-5-amine: Lacks the bromine atom but has the propyl and amine groups.
3-Bromo-1-methyl-1H-pyrazol-5-amine: Similar structure with a methyl group instead of a propyl group.
Uniqueness: 3-Bromo-1-propyl-1H-pyrazol-5-amine is unique due to the combination of the bromine, propyl, and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in diverse applications.
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
5-bromo-2-propylpyrazol-3-amine |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-10-6(8)4-5(7)9-10/h4H,2-3,8H2,1H3 |
InChI Key |
YXCJHWMNOAGSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904573.png)
![Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904593.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B10904599.png)
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10904607.png)
![N-(2-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B10904609.png)
![2-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10904613.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904617.png)
![methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904631.png)

![(2-methylpiperidin-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10904637.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B10904643.png)
![[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid](/img/structure/B10904659.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10904660.png)
